molecular formula C20H32N2O5S2 B2945067 4-(tert-butyl)-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1797632-53-1

4-(tert-butyl)-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2945067
CAS No.: 1797632-53-1
M. Wt: 444.61
InChI Key: QDPYNYILSKBGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H32N2O5S2 and its molecular weight is 444.61. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors and Antiglaucoma Applications

Compounds incorporating a sulfonamide scaffold, such as 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide derivatives, have been designed to strongly inhibit several carbonic anhydrase isozymes involved in aqueous humor secretion within the eye. These inhibitors have shown low nanomolar affinities for CA II and CA IV isozymes and demonstrated effective and prolonged intraocular pressure (IOP) lowering when administered topically in normotensive and hypertensive rabbits, showcasing a valuable therapeutic approach for glaucoma (Casini et al., 2002).

Oxidation Catalysts and Olefin Oxidation

Sulfonamide-substituted iron phthalocyanines, using 4-tert-butylbenzenesulfonamide as a substituent, have been explored for their solubility, stability, and potential as oxidation catalysts. The synthesized phthalocyanine exhibits remarkable stability under oxidative conditions, and its application in the oxidation of cyclohexene using H2O2 as the oxidant primarily yields allylic ketone, 2-cyclohexen-1-one, demonstrating its utility in catalytic processes (Işci et al., 2014).

Endothelin Receptor Antagonists in Vasospasm Prevention

Oral administration of endothelin (ET) receptor antagonists, including compounds with sulfonamide structures, has been studied for the prevention of subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. Results indicate that such compounds decrease the magnitude of constriction in rabbit models, supporting their use as potential specific treatments for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Antifungal and Anticancer Compounds

The synthesis and antifungal screening of novel azetidin-2-ones, including derivatives of benzenesulfonamide, have shown potent activity against Aspergillus niger & Aspergillus flavus. These synthesized compounds exhibit significant structure-activity relationships (SAR) trends, indicating their potential in developing new antifungal agents (Gupta & Halve, 2015).

Properties

IUPAC Name

4-tert-butyl-N-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O5S2/c1-15(2)14-28(24,25)18-12-22(13-18)19(23)10-11-21-29(26,27)17-8-6-16(7-9-17)20(3,4)5/h6-9,15,18,21H,10-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPYNYILSKBGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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